An In-depth Technical Guide to the Synthesis Pathway of Tartrazine
An In-depth Technical Guide to the Synthesis Pathway of Tartrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tartrazine, a widely used synthetic yellow azo dye also known as FD&C Yellow No. 5. The document details the chemical pathway, experimental protocols, quantitative data, and analytical characterization methods relevant to researchers and professionals in drug development and chemical synthesis.
Introduction
Tartrazine, with the chemical formula C₁₆H₉N₄Na₃O₉S₂, is a water-soluble dye belonging to the pyrazolone (B3327878) class of colorants.[1] Its synthesis is a classic example of azo coupling, a reaction that forms the basis for a significant portion of the synthetic dye industry.[1] Understanding the synthesis pathway and the associated analytical methods is crucial for quality control, impurity profiling, and the development of new applications.
Synthesis Pathway of Tartrazine
The synthesis of Tartrazine is a two-step process that involves the diazotization of sulfanilic acid followed by an azo coupling reaction with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T).[1][2]
Step 1: Diazotization of Sulfanilic Acid
The first step is the conversion of the primary aromatic amine, sulfanilic acid, into a diazonium salt. This is achieved by reacting sulfanilic acid with sodium nitrite (B80452) in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile that then reacts with an electron-rich coupling agent, in this case, Pyrazolone T.[1][2] The coupling reaction is an electrophilic aromatic substitution that typically occurs at the para position of the activated ring of the coupling agent.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of Tartrazine.
Synthesis of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T)
The synthesis of the Pyrazolone T intermediate is a critical precursor step. One common method involves the condensation of phenylhydrazine-p-sulfonic acid with diethyl oxalacetate (B90230), followed by hydrolysis.[5]
Materials:
-
Phenylhydrazine-p-sulfonic acid
-
Diethyl oxalacetate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
A solution of phenylhydrazine-p-sulfonic acid in ethanol is prepared.
-
Diethyl oxalacetate is added to the solution, and the mixture is refluxed.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The resulting ester is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.
-
The solution is then cooled and acidified with hydrochloric acid to precipitate the Pyrazolone T.
-
The precipitate is filtered, washed with cold water, and dried.
Synthesis of Tartrazine
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Hydrochloric acid
-
4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T)
-
Sodium hydroxide
-
Sodium chloride
Procedure:
Part A: Diazotization of Sulfanilic Acid [3]
-
In a 250 mL beaker, dissolve 5.5 g of sulfanilic acid in 65 mL of a 2.5% sodium carbonate solution by gentle warming.
-
Cool the solution to room temperature and then add 2.5 g of sodium nitrite, stirring until it is fully dissolved.
-
In a separate 600 mL beaker, prepare a mixture of approximately 40 g of crushed ice and 6.5 mL of concentrated hydrochloric acid.
-
Slowly pour the sulfanilic acid/sodium nitrite solution into the ice/hydrochloric acid mixture while stirring continuously. A fine, white precipitate of the diazonium salt will form. Maintain the temperature of this suspension between 0-5 °C in an ice bath.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve 9.5 g of Pyrazolone T in 50 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt suspension to the cold solution of Pyrazolone T with constant, vigorous stirring.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours. The formation of the yellow Tartrazine dye will be observed.
Part C: Isolation and Purification [3]
-
Heat the reaction mixture to boiling to ensure the complete dissolution of the dye.
-
"Salt out" the Tartrazine by adding approximately 25-50 g of sodium chloride, which decreases its solubility in the aqueous solution.[3] Continue heating until the salt dissolves.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the precipitated Tartrazine by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove impurities.
-
Dry the purified Tartrazine in a vacuum oven.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and characterization of Tartrazine.
| Parameter | Value | Reference |
| Synthesis | ||
| Typical Yield | 70-85% | General literature |
| Spectroscopic Data | ||
| UV-Vis λmax (in water) | 427 nm | [6] |
| UV-Vis λmax (acidic) | 214 nm, 258 nm, 430 nm | [7] |
| ¹H NMR (in D₂O/H₂O) | δ 7.54 (d, J = 8.5 Hz), 7.80 (d, J = 8.5 Hz), 7.85 (d, J = 9 Hz), 7.90 (d, J = 9 Hz) | [8] |
| Chromatographic Data | ||
| HPLC-UV Detection Wavelength | 430 nm | [7] |
| HPLC Recovery Rate | 98.1-106.6% | [9] |
| HPLC Limit of Detection (LOD) | 1.22 µg/L | [9] |
| HPLC Limit of Quantification (LOQ) | 3.71 µg/L | [9] |
| Purity | ||
| Total Colouring Matters (JECFA) | Not less than 85% | [10] |
Mandatory Visualizations
Synthesis Pathway of Tartrazine
Caption: Chemical synthesis pathway of Tartrazine.
Experimental Workflow for Tartrazine Synthesis
Caption: Experimental workflow for Tartrazine synthesis.
Analytical Characterization
The purity and identity of synthesized Tartrazine are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the primary method for assessing the purity of Tartrazine and quantifying any impurities.[11] A common detection wavelength is 430 nm.[7]
-
UV-Visible Spectroscopy: The UV-Vis spectrum of Tartrazine in an aqueous solution exhibits a characteristic maximum absorption at approximately 427 nm, which is responsible for its yellow color.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of Tartrazine. The aromatic protons show characteristic signals in the downfield region of the spectrum.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Tartrazine molecule, such as the sulfonate, carboxylate, and azo groups.
Safety Considerations
The chemicals used in the synthesis of Tartrazine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Sulfanilic acid: May cause skin and eye irritation.
-
Sodium nitrite: Oxidizing agent and toxic if ingested.
-
Hydrochloric acid: Corrosive and causes severe skin burns and eye damage.
-
Pyrazolone T: May cause skin and eye irritation.
-
N,N-dimethylaniline (if used as a coupling agent in other azo dyes): Toxic by inhalation, in contact with skin, and if swallowed.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of Tartrazine via diazotization and azo coupling is a well-established and efficient process. This technical guide provides the necessary details for its replication in a laboratory setting, including comprehensive experimental protocols and analytical methods for characterization. For researchers and professionals, a thorough understanding of this synthesis is essential for quality control, regulatory compliance, and the exploration of novel applications for this widely utilized azo dye.
References
- 1. journal-editor.org [journal-editor.org]
- 2. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. UV-Vis Spectrum of Tartrazine (Yellow 5) | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. iranarze.ir [iranarze.ir]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. jchr.org [jchr.org]
